2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring The azetidine ring is a four-membered nitrogen-containing ring, while the imidazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions will result in the replacement of specific functional groups with nucleophiles.
Scientific Research Applications
2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine and imidazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-azetidinone: A β-lactam compound known for its use in antibiotics such as penicillins and cephalosporins.
1-ethyl-1H-imidazole: A compound with a similar imidazole ring structure but lacking the azetidine moiety.
Uniqueness
2-(azetidin-3-yloxy)-1-ethyl-1H-imidazole is unique due to the combination of the azetidine and imidazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1-ethylimidazole |
InChI |
InChI=1S/C8H13N3O/c1-2-11-4-3-10-8(11)12-7-5-9-6-7/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
ATLABBJGDZDSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.